

Application Note: Utilizing Fenoverine-d8 for Accurate Metabolic Stability Assessment

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Fenoverine-d8 | |
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Introduction

Fenoverine is an antispasmodic agent that functions by inhibiting calcium influx into smooth muscle cells.[1][2][3][4] Understanding the metabolic fate of drug candidates like Fenoverine is a critical component of drug discovery and development, as it influences dosing regimens, potential drug-drug interactions, and overall safety and efficacy.[5] The primary site of drug metabolism in the body is the liver, where enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in biotransformation.[1][6] In vitro metabolic stability assays, commonly using human liver microsomes, are essential for predicting the in vivo hepatic clearance of a compound.[6][7][8][9]

The accuracy of these assays relies heavily on precise quantification of the parent compound over time, which is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] To ensure the reliability and robustness of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[10][11][12] Fenoverine-d8, a deuterated analog of Fenoverine, serves as an ideal internal standard. It shares near-identical physicochemical properties with Fenoverine, ensuring it co-elutes and experiences similar matrix effects during analysis, thereby correcting for variations in sample preparation and instrument response.[10][11][12] This application note provides a detailed protocol for determining the metabolic stability of Fenoverine using human liver microsomes and Fenoverine-d8 as an internal standard for precise LC-MS/MS quantification.

Principle of the Assay



The metabolic stability of Fenoverine is assessed by incubating the compound with human liver microsomes, which contain a rich complement of drug-metabolizing enzymes.[6][13] The reaction is initiated by the addition of the cofactor NADPH, which is essential for the activity of CYP enzymes.[6][7] Aliquots are taken at various time points and the reaction is quenched. The concentration of Fenoverine remaining at each time point is determined by LC-MS/MS, with **Fenoverine-d8** added as an internal standard to ensure accurate quantification. The rate of disappearance of Fenoverine is then used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[9][14]

Experimental Protocols

Materials and Reagents

- Fenoverine
- Fenoverine-d8 (Internal Standard)
- Pooled Human Liver Microsomes (e.g., from a reputable supplier)
- Potassium Phosphate Buffer (100 mM, pH 7.4)
- NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic Acid
- Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
- 96-well incubation plates
- 96-well collection plates
- Incubator/shaker (37°C)



Centrifuge

Protocol 1: In Vitro Metabolic Stability of Fenoverine in Human Liver Microsomes

- Preparation of Reagents:
 - Prepare a 1 M stock of Potassium Phosphate Buffer, pH 7.4. Dilute to 100 mM working concentration.
 - Prepare stock solutions of Fenoverine (10 mM in DMSO) and Fenoverine-d8 (1 mM in DMSO).
 - Prepare working solutions of Fenoverine by diluting the stock solution in buffer. A final incubation concentration of 1 μM is typical.[6][7]
 - Prepare the Internal Standard (IS) working solution (e.g., 50 nM Fenoverine-d8) in acetonitrile for protein precipitation.
- Incubation Procedure:
 - On a 96-well plate, add the appropriate volume of 100 mM potassium phosphate buffer.
 - Add human liver microsomes to a final concentration of 0.5 mg/mL.[6]
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the
 Fenoverine-d8 internal standard to terminate the reaction and precipitate proteins.[7] A typical ratio is 2:1 or 3:1 of acetonitrile to the sample.
 - Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls with known metabolic profiles.
- Sample Processing:



- Vortex the plate for 2 minutes to ensure complete protein precipitation.
- Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
- Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

- Chromatographic Conditions (Example):
 - LC System: A standard UHPLC system.
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A suitable gradient to separate Fenoverine from potential metabolites and matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry Conditions (Example):
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - Fenoverine: Q1/Q3 (e.g., m/z 460.2 -> 121.1)
 - Fenoverine-d8: Q1/Q3 (e.g., m/z 468.2 -> 121.1)



 Optimize instrument parameters such as declustering potential, collision energy, and source temperature.

Data Analysis

- Calculate the peak area ratio of Fenoverine to **Fenoverine-d8** for each time point.
- Normalize the data by expressing the remaining Fenoverine at each time point as a percentage of the amount present at time 0.
- Plot the natural logarithm of the percent remaining Fenoverine against time.
- Determine the slope of the linear regression line, which represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t\frac{1}{2}$) using the formula: $t\frac{1}{2} = 0.693 / k$.
- Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Data Presentation

The quantitative results from the metabolic stability assay should be summarized in a clear and concise table.

Table 1: Metabolic Stability of Fenoverine in Human Liver Microsomes



| Compound | Time (min) | % Remaining (Mean ± SD) |
|------------------|------------|-------------------------|
| Fenoverine | 0 | 100 ± 0 |
| 5 | 85.2 ± 3.1 | |
| 15 | 60.7 ± 4.5 | |
| 30 | 35.1 ± 2.8 | |
| 45 | 18.9 ± 2.2 | |
| 60 | 9.8 ± 1.5 | |
| Verapamil | 0 | 100 ± 0 |
| (High Clearance) | 5 | 65.4 ± 4.2 |
| 15 | 28.1 ± 3.3 | |
| 30 | 8.5 ± 1.9 | |
| 45 | 2.1 ± 0.8 | |
| 60 | <1 | |
| Warfarin | 0 | 100 ± 0 |
| (Low Clearance) | 5 | 98.2 ± 1.1 |
| 15 | 95.6 ± 2.0 | |
| 30 | 90.3 ± 2.5 | |
| 45 | 86.7 ± 3.1 | |
| 60 | 82.4 ± 3.9 | |

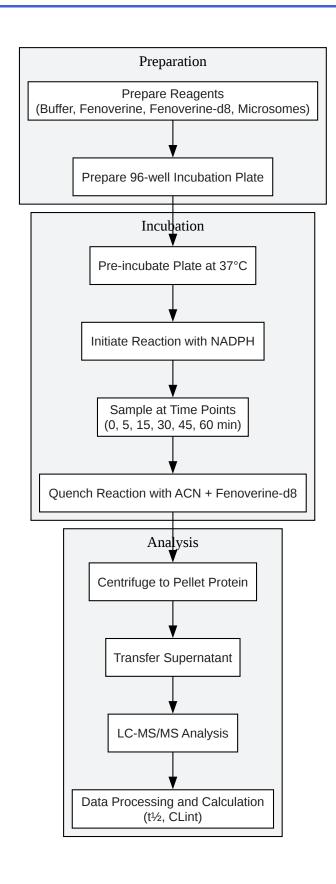
Table 2: Calculated Pharmacokinetic Parameters



| Compound | t½ (min) | CLint (µL/min/mg protein) |
|------------|----------|---------------------------|
| Fenoverine | 25.1 | 55.2 |
| Verapamil | 8.9 | 155.7 |
| Warfarin | 225.2 | 6.1 |

Mandatory Visualizations

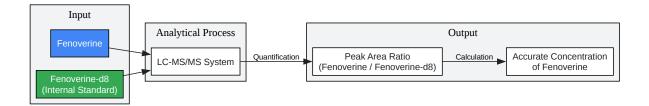




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Caption: Experimental workflow for the in vitro metabolic stability assay.





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Caption: Logical relationship for quantification using an internal standard.

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